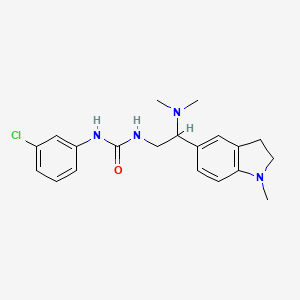
1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GW501516, and it belongs to the class of chemicals known as selective androgen receptor modulators (SARMs).
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
The metabolism of chlorphenoxamine, a compound structurally related to 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea, was studied in human urine. Various metabolites were identified, indicating complex metabolic pathways for these compounds. The study detailed the isolation and identification of chlorphenoxamine metabolites after administration, shedding light on the biotransformation and excretion processes of related chemical structures (Goenechea et al., 1987).
Another study focused on N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), an experimental antitumor agent. It explored the metabolism of DACA in cancer patients, providing insights into the major biotransformation reactions, such as N-oxidation of the tertiary amine side chain and acridone formation. This study is relevant due to the structural similarities with 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea, especially concerning the dimethylamino component and its implications in metabolic pathways (Schofield et al., 1999).
Exposure and Environmental Considerations
- A study on phenols, parabens, and triclocarban provided a comprehensive analysis of urinary concentrations of these compounds among a cohort of black women. The results highlighted the prevalent exposure to these chemicals and the potential implications for endocrine-disrupting effects. The study's approach to understanding exposure to environmental contaminants and the health implications thereof could serve as a model for similar research on 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea (Bethea et al., 2019).
Toxicological Assessments
- A study on prenatal pesticide and PCB exposures explored the effects of these compounds on birth outcomes, underscoring the developmental toxicants' potential impact. This research could inform the toxicological assessment of 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea, especially concerning developmental and reproductive toxicity (Wolff et al., 2007).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O/c1-24(2)19(14-7-8-18-15(11-14)9-10-25(18)3)13-22-20(26)23-17-6-4-5-16(21)12-17/h4-8,11-12,19H,9-10,13H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEQMDYKDBIRKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC(=CC=C3)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2817728.png)
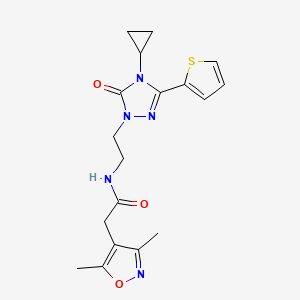
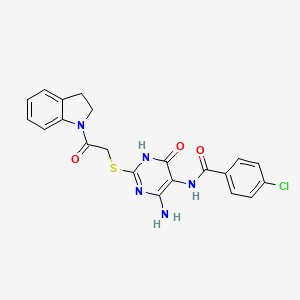
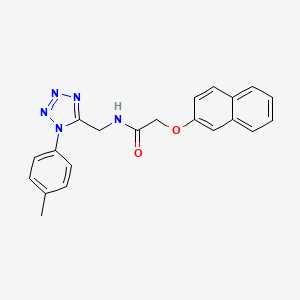
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B2817734.png)

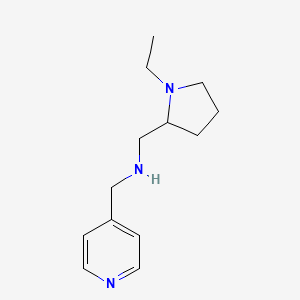
amine](/img/structure/B2817739.png)
![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2817741.png)

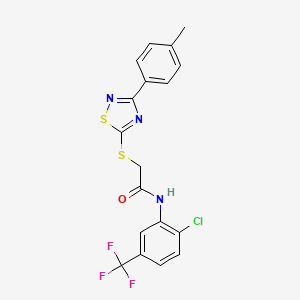
![2-(2-((4-Fluorophenyl)thio)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817747.png)

![Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate](/img/structure/B2817750.png)